Bicarbamimide, 2-(2-methylallyl)-3-phenyl-
Description
Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, is a synthetic compound belonging to the quinazolinone derivatives, characterized by a bicyclic core structure with a 3-phenyl substituent and a 2-(2-methylallyl) side chain. Structural modifications, particularly at the para-position of the phenyl ring, significantly influence its pharmacological activity. However, poor solubility in aqueous media remains a critical limitation, impacting its bioavailability and efficacy in biological assays .
Properties
CAS No. |
34877-21-9 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-2-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)8-14-11(16)13-12(17)15(14)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,16,17) |
InChI Key |
WDQPIZIBQSFNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)NC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methylallyl isocyanate with phenyl isocyanate in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced monitoring techniques ensures the quality and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bicarbamimide, 2-(2-methylallyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions often require polar aprotic solvents and mild heating.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bicarbamimide, 2-(2-methylallyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Bicarbamimide, 2-(2-methylallyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The COX-2 inhibitory activity and physicochemical properties of Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, are best understood in the context of structurally analogous quinazolinone derivatives. Key comparisons are summarized below:
Table 1: Comparative Analysis of COX-2 Inhibitory Activity and Solubility
| Compound Name | Substituent (Para-Position) | COX-2 Inhibition (% at Concentration) | Solubility in Assay System |
|---|---|---|---|
| Bicarbamimide, 2-(2-methylallyl)-3-phenyl- (1a)* | None (base structure) | Inactive at 10–50 μM | Poor |
| Compound 1c | 4-Methoxy | 47.1% at 20 μM | Poor (partial dissolution at 50 μM) |
| Compound 1d | 4-Nitro | 32.5% at 20 μM | Poor |
| Compound 1e | 4-Chloro | 28.9% at 20 μM | Poor |
| Celecoxib (Reference) | Sulfonamide | 80.1% at 1 μM | High |
| Prior Quinazolinone Derivative† | 4-Nitro | 27.72% at 22 μM | Moderate |
*Presumed base structure based on ; †From earlier literature cited in .
Key Findings:
Substituent Effects :
- The para-substituent on the 3-phenyl ring is critical for COX-2 inhibition. Electron-donating groups like methoxy (Compound 1c) enhance activity (47.1% inhibition), whereas electron-withdrawing groups (e.g., nitro, chloro) reduce efficacy .
- The absence of a para-substituent (as in Compound 1a) renders the compound inactive, highlighting the necessity of functional group optimization .
Potency vs. Reference Drugs: Bicarbamimide derivatives exhibit lower potency compared to celecoxib, a benchmark COX-2 inhibitor (80.1% inhibition at 1 μM). However, Compound 1c outperforms earlier quinazolinone derivatives (27.72% inhibition at 22 μM), suggesting incremental advancements in scaffold design .
Solubility Challenges :
- All compounds in this series, including Bicarbamimide, 2-(2-methylallyl)-3-phenyl-, exhibit poor solubility in assay media, particularly at concentrations ≥50 μM. This contrasts with celecoxib, which maintains high solubility and efficacy at lower doses .
Structural and Functional Insights:
- Methoxy Optimization : The 4-methoxy group in Compound 1c likely enhances binding affinity to COX-2’s hydrophobic pocket, aligning with computational docking studies of similar derivatives .
- Nitro Substituents : While nitro groups improve electron density, they may induce steric hindrance or metabolic instability, explaining the moderate activity of nitro-substituted analogs (e.g., Compound 1d) .
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